(+)-5-trans Cloprostenol

説明

Historical Context and Evolution of ANS in Biochemical Research

The utility of ANS as a fluorescent probe in protein studies was recognized decades ago. Initially, it was employed to investigate conformational changes in proteins induced by ligand binding. wikipedia.org By comparing the fluorescence of ANS in the presence and absence of a specific ligand, researchers could deduce how the ligand's binding altered the protein's surface. Over the years, its application has expanded significantly. It has been instrumental in characterizing partially folded or "molten globule" states of proteins, which are key intermediates in protein folding pathways. nih.gov Furthermore, ANS has been used to probe the structure of membranes, investigate the assembly of surfactants and amphiphilic polymers, and even in the development of certain bioassays. sigmaaldrich.com

Fundamental Principles of ANS Fluorescence in Diverse Environments

The fluorescence characteristics of ANS are intricately linked to its molecular environment, a property that makes it an exceptional sensor of local polarity and viscosity. The underlying principles of its fluorescence behavior are governed by the interplay of its excited states with the surrounding solvent molecules.

Upon excitation, ANS can exist in two primary excited states: a locally excited (NP) state, localized on the naphthalene (B1677914) ring, and an intramolecular charge-transfer (CT) state. nih.gov In nonpolar solvents, emission occurs from the NP state. However, in polar solvents, the NP state can relax to the lower-energy CT state, from which emission then occurs at a longer wavelength. nih.gov

Quenching in Aqueous Environments

In aqueous solutions, ANS exhibits very weak fluorescence. nih.gov This pronounced quenching is primarily due to an efficient radiationless decay mechanism from the charge-transfer (CT) state. nih.gov An intermolecular electron transfer (ET) process occurs in water, where a cluster of water molecules acts as an effective charge acceptor, leading to the ionization of the naphthalene group and subsequent solvation of the ejected electrons. nih.gov This process provides a highly effective pathway for the excited state to return to the ground state without emitting a photon, resulting in a very low fluorescence quantum yield. nih.govnih.gov

Fluorescence Enhancement in Nonpolar Environments

When ANS moves from a polar aqueous environment to a nonpolar or hydrophobic one, such as the binding pocket of a protein, a significant enhancement in its fluorescence quantum yield is observed. nih.govnih.gov This is because the intermolecular electron transfer to solvent molecules, the primary quenching mechanism in water, is hindered in nonaqueous and less polar environments. nih.govnih.gov The slower reorientation of larger, less polar solvent molecules compared to water molecules prevents the efficient deactivation of the excited state, leading to a dramatic increase in fluorescence intensity. nih.govnih.gov

Hypsochromic (Blue) Shift in Emission Maxima

In addition to fluorescence enhancement, the binding of ANS to hydrophobic regions is accompanied by a hypsochromic, or blue, shift in its fluorescence emission maximum. nih.gov This shift to shorter wavelengths is a direct consequence of the change in the polarity of the microenvironment. In nonpolar environments, the emission originates from the nonpolar (NP) excited state, which is at a higher energy level than the charge-transfer (CT) state that is stabilized in polar solvents. nih.gov The less polar environment of a protein's hydrophobic pocket does not stabilize the polar CT state to the same extent as water, resulting in an emission spectrum that is shifted towards the blue end of the spectrum.

Influence of Solvent Polarity and Viscosity on Photophysical Properties

The photophysical properties of ANS, including its fluorescence quantum yield and lifetime, are highly sensitive to both the polarity and viscosity of its solvent environment. nih.govacs.org As solvent polarity decreases, the quantum yield and fluorescence lifetime of ANS generally increase due to the reduced efficiency of the quenching mechanism. nih.govrsc.org

Viscosity also plays a crucial role. An increase in solvent viscosity can hinder the conformational changes required for the transition from the initially excited NP state to the CT state. nih.gov This restriction of molecular motion can lead to an increase in the fluorescence lifetime. acs.org The fluorescence lifetime of the CT state of ANS, in particular, has been shown to be a sensitive indicator of the microviscosity of its surroundings. acs.org

Below is a table summarizing the photophysical properties of ANS in different solvents:

| Solvent | Dielectric Constant | Emission Maximum (λem, nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |

|---|---|---|---|---|

| Water | 80.1 | ~540-545 | 0.0032 | ~0.25-0.35 |

| Ethanol | 24.6 | - | - | - |

| Methanol | 32.7 | - | - | 6.01 |

| Dioxane | 2.2 | - | - | - |

| Acetonitrile | 37.5 | - | - | - |

Role of Sulfonate Group in Fluorescence Parameters

The negatively charged sulfonate group is a key determinant of the fluorescence properties of ANS. nih.gov Comparative studies with 1-anilinonaphthalene (1NPN), an analog of ANS that lacks the sulfonate group, reveal the significant influence of this functional group. In an aqueous buffer, 1NPN exhibits a substantially higher fluorescence quantum yield and a longer fluorescence lifetime compared to ANS. nih.gov

The primary reason for this difference lies in the rate of the nonradiative intermolecular charge transfer. For ANS, the sulfonate group facilitates the interaction with water molecules, promoting the quenching mechanism. In contrast, the absence of this group in 1NPN reduces the rate of this intermolecular charge transfer by approximately a factor of ten. nih.gov Furthermore, the maximum emission wavelength of 1NPN is significantly blue-shifted (hypsochromic) compared to ANS in the same environment. nih.gov Ion pairing between the sulfonate group of ANS and positively charged residues like arginine or lysine (B10760008) in proteins can reduce the intermolecular charge transfer rate, leading to an enhancement of fluorescence. nih.gov

The following table provides a comparison of the photophysical properties of ANS and its non-sulfonated analog, 1-anilinonaphthalene (1NPN), in an aqueous buffer.

| Compound | Fluorescence Lifetime (τ, ns) | Quantum Yield (Φf) | Radiative Rate Constant (kr, s-1) | Nonradiative Rate Constant (knr, s-1) |

|---|---|---|---|---|

| ANS | 0.25 | 0.0032 | 1.3 x 107 | 4.0 x 109 |

| 1NPN | 2.8 | 0.11 | 3.9 x 107 | 3.2 x 108 |

ANS as an Environment-Sensitive Dye

ANS is characterized as an environment-sensitive dye, meaning its fluorescent properties, such as color and brightness, are highly dependent on the characteristics of its immediate surroundings. researchgate.netnih.gov Dyes like ANS are powerful tools for monitoring dynamic biological processes, including protein conformational changes and their interactions with other molecules. researchgate.netnih.gov The fluorescence of ANS is notably weak in aqueous (polar) solutions, but it is significantly enhanced when it is in a less polar or more hydrophobic environment. researchgate.net This unique characteristic allows it to act as a reporter on the molecular microenvironment. researchgate.net

The primary application of ANS as a fluorescent probe is to report on the hydrophobicity of its environment. researchgate.net Its fluorescence intensity increases dramatically when it binds to hydrophobic sites, such as those found on proteins or within membranes. researchgate.netsigmaaldrich.com In an aqueous environment, water molecules can quench the fluorescence of ANS. nih.gov However, when ANS binds to a hydrophobic pocket on a protein, it is shielded from water, leading to a significant increase in its quantum yield and a "blue shift" (a shift to a shorter wavelength) in its emission maximum. nih.govsigmaaldrich.commdpi.com

This phenomenon is exemplified by its interaction with proteins like bovine serum albumin (BSA) and lysozyme (B549824). In water, ANS exhibits a low fluorescence emission with a maximum at approximately 545 nm. researchgate.netsigmaaldrich.com When bound to the hydrophobic regions of a protein, the emission maximum shifts to around 470 nm, accompanied by a substantial increase in fluorescence intensity. sigmaaldrich.com This shift indicates that the fluorophore is located in a less polar medium. sigmaaldrich.com The sulfonic acid group of ANS remains exposed to the aqueous surroundings, while the aniline/naphthalene moiety binds to the hydrophobic surface of the protein. researchgate.net

The table below illustrates the change in the fluorescence emission maximum of ANS in different environments, highlighting its sensitivity to solvent polarity.

| Environment | Emission Maximum (Approx. nm) | Fluorescence Intensity |

| Water | 545 | Low |

| Bound to Protein Hydrophobic Site | 470 | High |

This interactive table is based on data indicating that unbound ANS in aqueous solution has an emission maximum around 545 nm, which shifts to approximately 470 nm upon binding to hydrophobic regions of proteins, with a corresponding increase in fluorescence intensity. researchgate.netsigmaaldrich.com

ANS's utility extends from its sensitivity to hydrophobicity to a more general sensitivity to various environmental changes. researchgate.net The changes in its fluorescence intensity and emission spectrum can report on alterations in solvent polarity, viscosity, and the presence of specific biomolecules. researchgate.netmdpi.com For instance, the binding of ANS to proteins and the subsequent fluorescence enhancement are not solely due to hydrophobicity but also to the reduced mobility of the probe in that environment. researchgate.net

Research has shown that ANS fluorescence can be enhanced even in certain hydrophilic media, such as polyethylene (B3416737) glycol, suggesting that the exclusion of water molecules from the vicinity of the excited ANS molecule is a critical factor for fluorescence enhancement. nih.gov This sensitivity allows ANS to be used in a wide array of applications, such as studying conformational changes during membrane fusion, investigating the structure of lipoproteins, and monitoring protein folding and assembly. sigmaaldrich.com The dye's response—a blue shift and increased intensity—provides detailed insights into the nature of the binding sites and the dynamics of molecular interactions. researchgate.net

Structure

2D Structure

特性

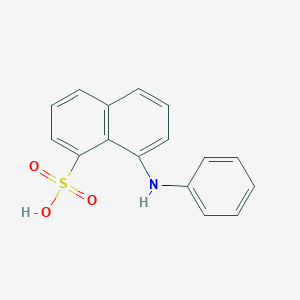

IUPAC Name |

8-anilinonaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13/h1-11,17H,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEOQOXTVHGIFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1445-19-8 (mono-hydrochloride), 18108-68-4 (magnesium [2:1]), 28836-03-5 (mono-ammonium) | |

| Record name | 1-Anilino-8-naphthalenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7058882 | |

| Record name | 8-Anilino-1-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gray powder; [Aldrich MSDS] | |

| Record name | 1-Anilino-8-naphthalenesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10042 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

82-76-8 | |

| Record name | 8-Anilino-1-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Anilino-8-naphthalenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-anilinonaphthalene-1-sulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04474 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-Anilino-1-naphthalenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenesulfonic acid, 8-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Anilino-1-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-anilinonaphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ANILINO-8-NAPHTHALENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/630I4V6051 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-Anilino-1-naphthalene sulfonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Methodologies for Studying Ans Interactions in Biological Systems

Spectroscopic Techniques Employing ANS

A range of spectroscopic methods leverage the unique photophysical properties of ANS to study its interactions within biological systems. These techniques provide insights into binding affinities, the nature of binding sites, and conformational changes in macromolecules.

Steady-state fluorescence spectroscopy is a primary method for investigating ANS-macromolecule interactions. This technique measures the fluorescence emission of ANS under continuous illumination at a specific excitation wavelength.

The analysis of ANS emission spectra provides critical information about the environment of the binding site. When ANS binds to hydrophobic pockets on a protein, its emission spectrum typically shows a significant blue shift (a shift to shorter wavelengths) and an increase in fluorescence intensity. For instance, free ANS in an aqueous solution has a low fluorescence quantum yield, but upon binding to proteins, this yield can increase substantially. pnas.org The emission maximum of ANS can shift from approximately 520 nm in water to as low as 460 nm in nonpolar environments. The specific wavelength of the emission maximum is indicative of the polarity of the binding site. For example, ANS binding to MurA results in a characteristic fluorescence spectrum with an emission maximum at 475 nm. pnas.org The shape of the emission spectrum can also reveal the heterogeneity of binding sites.

Table 1: Emission Maxima of ANS in Different Environments

| Environment | Approximate Emission Maximum (nm) |

|---|---|

| Water | 520 |

| MurA Binding Site | 475 |

| Nonpolar Solvents | ~460 |

This table provides illustrative data on the shift in ANS emission maxima based on the polarity of its environment.

Fluorescence intensity is a direct measure of the extent of ANS binding to a biological macromolecule. The increase in fluorescence intensity is proportional to the concentration of the ANS-macromolecule complex. This principle is widely used to monitor protein conformational changes, such as those occurring during protein folding or unfolding, and to detect the exposure of hydrophobic surfaces. pnas.org For example, an increase in ANS fluorescence intensity is observed when it binds to exposed hydrophobic domains of human serum albumin upon glycation. The intensity of the fluorescent signal is typically measured in Relative Fluorescent Units (RFU). bmglabtech.com

To perform these measurements, a solution containing the protein of interest is titrated with increasing concentrations of ANS, or a fixed concentration of ANS is mixed with varying concentrations of the protein. The fluorescence intensity is recorded at the emission maximum after excitation at an appropriate wavelength, commonly around 350-385 nm. researchgate.netnih.gov The resulting data can be used to determine the stoichiometry and affinity of the interaction.

Table 2: Example of ANS Fluorescence Intensity Changes Upon Binding

| Sample | Relative Fluorescence Intensity (RFU) |

|---|---|

| ANS in Buffer | 100 |

| ANS + Native Protein | 500 |

| ANS + Denatured Protein | 1200 |

This table presents hypothetical data illustrating the typical increase in ANS fluorescence intensity upon binding to native and denatured proteins, which expose more hydrophobic sites.

The dissociation constant (Kd), a measure of the affinity between ANS and a macromolecule, can be determined from fluorescence intensity data. A common method involves titrating the macromolecule with increasing concentrations of ANS and measuring the corresponding increase in fluorescence intensity. The data can then be analyzed using various binding models.

One approach for analyzing this data is the use of double-reciprocal plots, as described in some binding studies. wikipedia.org While the specific "Halfman-Nishida Approach" is not extensively detailed in recent literature under that exact name, the principles align with general methods for determining binding parameters from fluorescence titration data. These methods often involve plotting the reciprocal of the fluorescence change against the reciprocal of the free ligand concentration to linearize the data and determine the binding parameters. For some lipocalins, the dissociation constants for ANS binding were found to be in the range of 3–11 μM. nih.gov

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. For ANS, the fluorescence lifetime is also sensitive to its environment. When ANS binds to a protein, its fluorescence lifetime generally increases due to the restricted motion and protection from non-radiative decay pathways in the binding pocket. nih.gov

Fluorescence lifetime measurements can provide more detailed information about the heterogeneity of ANS binding sites than steady-state measurements alone. For instance, multi-exponential decay kinetics often indicate the presence of multiple, distinct binding environments. Studies on ANS–tear lipocalin complexes have identified two distinct lifetime components, around 14.01–17.42 ns and 2.72–4.37 ns, suggesting different binding modes. nih.gov Similarly, when studying ANS interaction with sarcolemma, the lifetime of ANS bound to proteins was found to be around 16 ns, while ANS associated with lipids had lifetimes of 7 ns and 4 ns. nih.gov These measurements are typically performed using time-correlated single-photon counting (TCSPC) or frequency-domain fluorometry.

Table 3: Illustrative Fluorescence Lifetimes of ANS

| System | Major Lifetime Component(s) (ns) |

|---|---|

| ANS-Tear Lipocalin Complex | 14.01–17.42 and 2.72–4.37 |

| ANS-Sarcolemma Proteins | 16 |

| ANS-Sarcolemma Lipids | 7 and 4 |

This table shows examples of fluorescence lifetimes for ANS in different biological complexes, highlighting the ability of this technique to resolve different binding environments.

Circular dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of proteins. springernature.com While ANS itself is not chiral, its binding to a chiral macromolecule like a protein can induce a CD signal in the absorption region of ANS (near-UV region, ~300-400 nm). criver.com This induced CD signal arises from the asymmetric environment of the protein binding site.

The appearance of an induced CD spectrum for ANS confirms its binding to the protein in a specific, ordered conformation. Changes in the induced CD signal can be used to monitor conformational changes in the protein that affect the ANS binding site. For example, in studies with bovine serum albumin (BSA), the complex with ANS shows distinct features in the near-UV CD spectrum between 340-390 nm that are not present in the spectrum of BSA alone, indicating that ANS is associated with the protein in a chiral manner. criver.com This technique can be particularly useful for comparing the structural integrity and conformational stability of different protein preparations or under various environmental conditions. springernature.comcriver.com

Isothermal Titration Calorimetry (ITC) for Binding Energetics

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with molecular interactions. It provides a complete thermodynamic profile of the binding event in a single experiment, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction.

In the context of ANS-protein interactions, ITC is instrumental in elucidating the driving forces behind the binding. The binding of ANS to proteins is often characterized by both electrostatic and hydrophobic interactions nih.govsemanticscholar.org. ITC can help dissect the contributions of these forces. For instance, a negative enthalpy change (exothermic reaction) often suggests the formation of favorable interactions like hydrogen bonds and van der Waals forces, while a positive entropy change can indicate the release of ordered water molecules from the binding interface, a hallmark of hydrophobic interactions.

A study on the binding of ANS to human interleukin-1 receptor antagonist (IL-1ra) using ITC revealed binding affinities in the range of approximately 180–360 μM nih.gov. This quantitative data is crucial for understanding the concentration-dependent effects of ANS on protein stability and aggregation. The shape of the ITC binding isotherm provides valuable information; a sigmoidal curve is ideal for accurately determining the thermodynamic parameters nih.gov. The 'c' value, which is the product of the stoichiometry, binding constant, and the macromolecule concentration in the cell, should ideally be between 5 and 500 for a reliable fit of the data whiterose.ac.uk.

Table 1: Thermodynamic Parameters of ANS Binding to α-lactalbumin (A-state) at Different Temperatures

| Temperature (°C) | Binding Site | Ka (x 104 M-1) | ΔH (kcal/mol) | ΔS (cal/mol·K) | n |

| 10 | Site 1 | 5.8 ± 0.3 | -2.5 ± 0.1 | 13.7 ± 0.5 | 14.0 ± 0.2 |

| Site 2 | 1.2 ± 0.2 | -1.8 ± 0.2 | 14.1 ± 0.8 | 1.6 ± 0.2 | |

| 25 | Site 1 | 4.5 ± 0.2 | -3.2 ± 0.1 | 11.4 ± 0.4 | 14.2 ± 0.3 |

| Site 2 | 1.0 ± 0.1 | -2.5 ± 0.2 | 10.4 ± 0.7 | 3.2 ± 0.1 | |

| 35 | Site 1 | 3.8 ± 0.3 | -4.0 ± 0.2 | 8.8 ± 0.6 | 14.5 ± 0.4 |

| Site 2 | 0.8 ± 0.1 | -3.5 ± 0.3 | 6.8 ± 1.0 | 4.1 ± 0.1 |

This table is generated based on data reported in the literature. The specific values are illustrative of typical ITC data for ANS-protein interactions.

Advanced Spectroscopic Techniques Integration

The integration of multiple spectroscopic techniques provides a more comprehensive understanding of ANS-protein interactions by correlating thermodynamic data with structural and dynamic information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular interactions at atomic resolution. Chemical Shift Perturbation (CSP) mapping, in particular, is used to identify the binding interface between a protein and a ligand nih.govprotein-nmr.org.uknih.gov. When ANS binds to a protein, it alters the local chemical environment of the amino acid residues in the binding pocket, leading to changes in their corresponding chemical shifts in the NMR spectrum protein-nmr.org.uk.

By monitoring the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectra of an isotope-labeled protein upon titration with ANS, the residues involved in the interaction can be identified. The magnitude of the chemical shift perturbation for each residue is a sensitive indicator of its proximity to the binding site. A study on the interaction of ANS with human interleukin-1 receptor antagonist (IL-1ra) utilized 2D NMR to map the ANS binding site. The weighted average chemical shift differences were calculated to identify the residues most affected by ANS binding nih.gov. The dissociation constants (Kd) for individual residues can be determined by fitting the chemical shift changes as a function of ligand concentration, providing site-specific affinity information nih.gov.

Table 2: Residue-Specific Dissociation Constants (Kd) for ANS Binding to IL-1ra at 25°C determined by NMR CSP

| Residue | Kd (μM) |

| Val34 | 190 ± 20 |

| Lys47 | 210 ± 30 |

| Glu50 | 180 ± 20 |

| Arg51 | 250 ± 40 |

| Lys93 | 300 ± 50 |

| Lys105 | 280 ± 40 |

This table is illustrative and based on findings from the study on IL-1ra, where residue-specific Kd values were calculated from NMR titration data nih.gov.

Time-resolved fluorescence spectroscopy provides insights into the dynamic properties of ANS when bound to a protein. The fluorescence lifetime of ANS is sensitive to its local environment and can reveal the heterogeneity of binding sites nih.gov. Free ANS in an aqueous solution has a very short fluorescence lifetime. Upon binding to the hydrophobic pockets of a protein, the fluorescence lifetime of ANS significantly increases.

The fluorescence decay of ANS-protein complexes is often multi-exponential, indicating that ANS molecules occupy different environments with distinct fluorescence lifetimes. For example, a study on the ANS-tear lipocalin complex identified two major lifetime components of 14.01–17.42 ns and 2.72–4.37 ns, suggesting different binding modes nih.gov. By analyzing the decay-associated spectra, it is possible to correlate these lifetime components with specific structural states or binding sites. Time-resolved emission spectra (TRES) can also be constructed to visualize the spectral shifts occurring during the excited-state lifetime, providing further information on the dynamics of the binding pocket.

Table 3: Fluorescence Lifetime Components of ANS Bound to apo-Tear Lipocalin (apoWTL)

| Component | Lifetime (ns) | Fractional Amplitude |

| 1 | 17.33 | 0.84 |

| 2 | 4.09 | 0.15 |

| 3 | 0.25 | 0.01 |

This table is based on data from a study on tear lipocalin, illustrating the multi-exponential decay of ANS fluorescence upon binding nih.gov.

Computational Approaches for ANS Interaction Analysis

Computational methods are increasingly used to complement experimental data and provide detailed structural and dynamic insights into ANS-protein interactions at the atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, in this case, ANS binding to a protein researchgate.net. This method is valuable for identifying potential binding sites and for understanding the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Docking algorithms score different binding poses based on a scoring function that estimates the binding free energy.

Studies have utilized molecular docking to investigate the binding of ANS to various proteins. For example, docking simulations can reveal whether ANS binds to surface-exposed hydrophobic patches or within well-defined cavities. The COACH server is one such tool that can be used for ligand binding site prediction researchgate.net. The results from molecular docking can guide site-directed mutagenesis experiments to validate the predicted binding residues.

Table 4: Illustrative Molecular Docking Results for ANS Binding to a Hypothetical Protein

| Binding Site | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | Arg12, Leu45, Phe56, Tyr89 |

| 2 | -7.2 | Lys33, Val67, Trp101 |

| 3 | -6.8 | His78, Ile92, Pro94 |

This table is a hypothetical representation of typical data obtained from molecular docking studies.

Molecular Dynamics (MD) simulations provide a dynamic view of the ANS-protein complex, allowing the study of its behavior over time. MD simulations can reveal the flexibility of the binding site, the stability of the ligand-protein interactions, and the conformational changes induced in the protein upon ANS binding.

Theoretical Models of ANS Fluorescence and Binding Mechanisms

Theoretical and computational models have become indispensable tools for elucidating the intricate mechanisms governing the fluorescence of 8-Anilino-1-naphthalenesulfonic acid (ANS) and its binding to biological macromolecules. These models provide a molecular-level understanding that complements experimental observations, offering insights into the electronic properties of ANS and the energetic landscapes of its interactions.

The fluorescence of ANS is particularly sensitive to its environment, a phenomenon that theoretical models attribute to the nature of its electronically excited states. Upon excitation, ANS can transition to a nonpolar (NP) state, which is localized on the naphthalene (B1677914) ring. In nonpolar environments, fluorescence emission occurs from this NP state. However, in more polar solvents, the molecule can relax into an intramolecular charge-transfer (ICT) state, which is stabilized by the surrounding solvent molecules. This ICT state is a key factor in the solvatochromic properties of ANS, where the emission wavelength is dependent on the polarity of the solvent. Theoretical models suggest that in aqueous solutions, intermolecular electron transfer acts as a significant quenching mechanism for ANS fluorescence, resulting in a very low quantum yield.

Quantum mechanical (QM) calculations are employed to investigate the electronic structure of ANS and its excited states. These methods can predict properties such as excited state energies, oscillator strengths (which relate to the probability of a particular electronic transition), and transition dipole moments. For instance, QM approaches can model the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition, which is often a primary contributor to the lowest energy excited state. These calculations help to rationalize the observed absorption and emission spectra of ANS.

Molecular dynamics (MD) simulations provide a powerful approach to study the binding of ANS to proteins and other biological systems in atomic detail. These simulations model the movements and interactions of all atoms in the system over time, allowing for the characterization of binding sites and the calculation of binding free energies. A common technique is the use of molecular docking to predict the most favorable binding poses of ANS on a protein surface or within a hydrophobic pocket. Following docking, MD simulations can be used to refine these poses and to calculate the binding free energy, which is a measure of the affinity of ANS for the protein.

One of the significant advantages of MD simulations is the ability to decompose the total binding free energy into contributions from individual amino acid residues or different types of interactions. This energy decomposition analysis can reveal the key residues responsible for binding and the relative importance of hydrophobic interactions versus electrostatic interactions. For example, the negatively charged sulfonate group of ANS often forms favorable electrostatic interactions with positively charged residues like arginine and lysine (B10760008) on the protein surface, while the anilino-naphthalene moiety engages in hydrophobic interactions.

Theoretical models have been applied to understand the binding of ANS to various proteins. For instance, molecular docking studies have been used to identify the binding sites of ANS in proteins like lysozyme (B549824) and bovine serum albumin (BSA). mdpi.com These computational approaches have estimated the binding free energies for these interactions, providing a quantitative measure of binding affinity. mdpi.com

Table 1: Calculated Binding Free Energies of ANS with Proteins

| Protein | Theoretical Method | Calculated Binding Free Energy (ΔG) (kcal/mol) |

| Lysozyme | Molecular Docking | -7.1 mdpi.com |

| Bovine Serum Albumin (BSA) | Molecular Docking | -8.6 mdpi.com |

This table presents theoretically calculated binding free energies of 8-Anilino-1-naphthalenesulfonic acid (ANS) to different proteins using molecular docking simulations.

Applications of Ans in Protein Science Research

Characterization of Protein Binding Sites

ANS is a powerful tool for the characterization of binding sites on proteins, providing insights into their location, nature, and affinity for ligands. Its binding is noncovalent and typically involves a combination of hydrophobic and electrostatic interactions. thermofisher.com

A primary application of ANS is the detection and characterization of hydrophobic sites that are often buried within the native protein structure but can become exposed during conformational changes. mdpi.com When ANS binds to these exposed hydrophobic pockets, its fluorescence intensity increases dramatically. researchgate.net This phenomenon is instrumental in identifying regions of a protein that are involved in ligand binding, protein-protein interactions, or conformational transitions. The increase in fluorescence is attributed to the exclusion of water from the binding pocket and the rigidification of the ANS molecule upon binding. nih.gov

In addition to buried hydrophobic cores, ANS can also bind to hydrophobic patches on the protein surface that are exposed to the solvent. pnas.orgmdpi.com Time-resolved fluorescence studies have shown that ANS can exhibit different fluorescence lifetimes depending on the nature of the binding site. For instance, ANS in solvent-accessible sites tends to have a shorter fluorescence lifetime compared to when it is in a more protected, less solvent-accessible environment. nih.govnih.gov This distinction allows for the characterization of different types of binding sites on the protein surface.

The binding of ANS to proteins is not solely governed by hydrophobic interactions. The negatively charged sulfonate group of ANS can form electrostatic interactions, specifically ion pairs, with positively charged amino acid residues on the protein surface, such as arginine and lysine (B10760008). mdpi.comarvojournals.org These interactions can contribute significantly to the binding affinity and can also induce changes in the local protein structure. arvojournals.org Studies with poly-arginine and poly-lysine have demonstrated that ion pairing with these residues enhances ANS fluorescence. The guanidinium (B1211019) group of arginine is noted to interact more effectively with both the sulfonate and the anilino groups of ANS compared to the amino group of lysine. arvojournals.org

| Amino Acid | Type of Interaction with ANS | Effect on ANS Fluorescence | Dissociation Constant (Kd) |

| Arginine | Ion pairing with sulfonate group | Enhancement | ~1.7 mM (with poly-Arg) arvojournals.org |

| Lysine | Ion pairing with sulfonate group | Enhancement | ~2.6 mM (with poly-Lys) arvojournals.org |

Fluorescence titration is a common method used to quantify the binding affinity of ANS to a protein and to determine the number of binding sites. By incrementally adding ANS to a protein solution and measuring the corresponding increase in fluorescence intensity, a saturation curve can be generated. pnas.org From this data, the dissociation constant (Kd), a measure of binding affinity, and the stoichiometry of binding (n, the number of binding sites) can be calculated using appropriate binding models. For example, the dissociation constant for the interaction of ANS with MurA was determined to be approximately 40.8 ± 3.3 μM. pnas.org

Protein Folding and Unfolding Studies

ANS is a widely recognized tool for monitoring protein folding and unfolding processes. thermofisher.comnih.gov Its fluorescence is particularly sensitive to the presence of partially folded intermediates, often referred to as "molten globule" states. thermofisher.comnih.gov These intermediates are characterized by the exposure of hydrophobic regions that are typically buried in the native protein structure. thermofisher.com

As a protein unfolds, these hydrophobic clusters become accessible to ANS in the solvent, leading to a significant increase in fluorescence intensity. mdpi.com Conversely, as a protein folds into its native conformation, these sites become sequestered, and the ANS fluorescence decreases. This property allows researchers to follow the kinetics and equilibrium of protein folding and to identify and characterize intermediate states that may be crucial for the folding pathway or implicated in protein misfolding and aggregation. nih.govnih.gov The changes in ANS fluorescence can be monitored as a function of denaturants (like urea (B33335) or guanidine (B92328) hydrochloride), temperature, or pH to study protein stability and conformational transitions. mdpi.comresearchgate.net

Monitoring Exposure of Hydrophobic Cores

The fluorescence of ANS is highly sensitive to the polarity of its microenvironment. In an aqueous solution, it is only weakly fluorescent. However, when ANS binds to hydrophobic pockets or exposed hydrophobic clusters on the surface of a protein, its fluorescence intensity increases dramatically, and the emission maximum shifts to a shorter wavelength (a blue shift). nih.govresearchgate.netnih.gov This phenomenon is the basis for its use in monitoring the exposure of a protein's hydrophobic core.

Changes in a protein's tertiary structure, whether due to denaturation, ligand binding, or environmental stress, can lead to the exposure of hydrophobic residues that are typically buried within the protein's interior in its native state. nih.govnih.gov ANS can bind to these newly accessible hydrophobic patches, resulting in a measurable change in fluorescence. nih.gov This allows researchers to detect and quantify the extent of conformational changes that expose the hydrophobic core. For instance, studies have shown that ANS binding can serve as a general monitor for alterations in protein tertiary structure induced by factors like freezing, where the extent of ANS binding correlates with the degree of structural perturbation. nih.gov

The binding process itself involves a combination of hydrophobic and electrostatic interactions. thermofisher.comnih.gov The anilinonaphthalene core of ANS interacts with hydrophobic regions, while the negatively charged sulfonate group can form ion pairs with positively charged amino acid residues, such as arginine and lysine, on the protein surface. nih.govnih.govepa.gov

Characterization of Partially Folded Intermediates (e.g., Molten Globule State)

A key application of ANS is the detection and characterization of partially folded protein intermediates, most notably the "molten globule" state. thermofisher.comthermofisher.com A molten globule is a compact, partially folded state that possesses a significant amount of native-like secondary structure but lacks the fixed tertiary structure of the native state. acs.orgplos.org A defining characteristic of this state is the presence of solvent-exposed hydrophobic clusters, which are largely inaccessible in the fully folded native protein. nih.govthermofisher.com

ANS binds with high affinity to these exposed hydrophobic surfaces, leading to a strong enhancement of its fluorescence. thermofisher.comthermofisher.comnih.gov This makes ANS a sensitive probe for identifying and studying molten globule intermediates that may appear during protein folding or unfolding pathways. thermofisher.comnih.gov For example, in the acid-induced unfolding of proteins like cytochrome c, ANS has been shown to not only bind to but also induce and stabilize a molten globule-like state, characterized by the presence of secondary structure but a disrupted tertiary structure. acs.orgnih.gov

It is important to note, however, that while a significant increase in ANS fluorescence is a strong indicator of a molten globule state, it should be corroborated with other structural analysis techniques. thermofisher.complos.org Studies on chymopapain have shown that maximum ANS fluorescence may not always coincide with the state that best fits the structural definition of a molten globule, as electrostatic interactions can also contribute to ANS binding, particularly at low pH. plos.orgnih.gov

Evaluation of Folding/Unfolding Processes

ANS is widely used to monitor the kinetics and equilibrium of protein folding and unfolding processes. nih.govpnas.org By tracking the changes in ANS fluorescence over time or as a function of denaturant concentration (like urea or guanidine hydrochloride), researchers can follow the conformational transitions between the native, intermediate, and unfolded states. nih.govmdpi.com

During unfolding, the compact native structure unravels, exposing hydrophobic regions to the solvent. ANS binds to these regions, causing an increase in fluorescence. Conversely, during refolding, the polypeptide chain collapses, burying the hydrophobic residues and leading to the dissociation of ANS and a subsequent decrease in fluorescence. thermofisher.com The profile of ANS fluorescence intensity versus denaturant concentration can reveal the presence of stable intermediates, such as the molten globule state, which often exhibit maximal ANS binding compared to both the native and fully unfolded states. nih.gov

However, researchers must be cautious, as the ANS molecule itself can sometimes perturb the folding process. nih.gov The binding of the dye can induce conformational changes or stabilize certain intermediates, potentially altering the folding pathway. nih.govnih.gov Therefore, it is often advisable to use complementary methods to confirm findings from ANS-based folding studies. thermofisher.com

Analysis of Protein Stability (e.g., Fluorescence Thermal Shift Assays)

Fluorescence Thermal Shift Assays (TSA), also known as Differential Scanning Fluorimetry (DSF), are a powerful high-throughput method for assessing protein stability, and ANS can be employed as the fluorescent probe in these assays. thermofisher.commdpi.com The principle of TSA is to monitor the thermal unfolding of a protein in the presence of a dye whose fluorescence changes upon binding to the unfolded protein. mdpi.comresearchgate.net

In an ANS-based TSA, the temperature of the protein solution is gradually increased. As the protein begins to unfold due to thermal denaturation, its hydrophobic core becomes exposed. thermofisher.com ANS binds to these exposed hydrophobic regions, causing a sharp increase in fluorescence. researchgate.net The temperature at which this transition occurs, known as the melting temperature (Tm), is a direct measure of the protein's thermal stability. mdpi.com Ligands that bind to and stabilize the native state of the protein will typically cause an increase in the observed Tm. mdpi.com This makes ANS-based TSA a valuable tool for screening compound libraries to identify stabilizing ligands, optimizing buffer conditions, and studying the effects of mutations on protein stability. nih.govmdpi.com

| Assay Type | Principle | Measured Parameter | Application |

| Monitoring Hydrophobic Cores | ANS fluorescence increases upon binding to exposed hydrophobic patches. | Fluorescence Intensity & Emission Wavelength | Detecting conformational changes that expose the protein's interior. nih.gov |

| Characterizing Molten Globules | High-affinity binding of ANS to exposed hydrophobic clusters in partially folded states. | Enhanced Fluorescence Intensity | Identifying and studying compact intermediates in folding pathways. thermofisher.comthermofisher.com |

| Evaluating Folding/Unfolding | Tracking changes in ANS fluorescence as a function of denaturant or time. | Fluorescence Intensity | Monitoring equilibrium and kinetic transitions between protein states. nih.govmdpi.com |

| Fluorescence Thermal Shift Assay (TSA) | Monitoring ANS fluorescence increase as protein thermally denatures and exposes hydrophobic regions. | Melting Temperature (Tm) | Assessing protein thermal stability and the effect of ligands. thermofisher.commdpi.com |

Research on Protein Conformational Changes

The sensitivity of ANS to its environment allows for detailed investigation into various types of protein conformational changes that are fundamental to biological function. nih.govnih.gov

Induced-Fit Mechanisms (e.g., MurA enzyme)

ANS has been instrumental in studying induced-fit mechanisms in enzymes, where the binding of a substrate induces a conformational change in the protein. nih.gov A notable example is the bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a key enzyme in cell wall biosynthesis. nih.govpnas.org

Research on MurA demonstrated that ANS can act as a sensitive probe for the conformational changes that occur during its catalytic cycle. pnas.org The binding of the substrate phosphoenolpyruvate (B93156) (PEP) to MurA is accompanied by a significant structural rearrangement. nih.gov X-ray crystallography of the MurA-ANS complex revealed that ANS binds to a specific, initially solvent-exposed region near a flexible loop (Pro-112–Pro-121). nih.govnih.gov This binding itself induces a restructuring of the loop, creating a more defined hydrophobic binding pocket for the probe. nih.gov The large movements of this loop and other residues upon substrate binding explain why ANS fluorescence is an excellent reporter of the induced-fit conformational changes essential for MurA's function. nih.govnih.gov

| Enzyme | Mechanism Studied | ANS Binding Site | Key Finding |

| MurA | Induced-Fit | Solvent-exposed region near Pro-112, inducing a restructuring of the Pro-112–Pro-121 loop. nih.govnih.gov | ANS fluorescence effectively monitors the large conformational changes in a catalytically essential loop upon substrate binding. pnas.org |

Ligand-Induced Conformational Rearrangements

More broadly, ANS is used to detect and characterize conformational rearrangements induced by the binding of various ligands, such as small molecules, ions, or other proteins. nih.govnih.gov When a ligand binds to a protein, it can alter the protein's energy landscape, shifting the equilibrium between different conformational states. nih.gov These shifts can involve subtle local rearrangements or large-scale domain movements. youtube.com

If a ligand-induced conformational change leads to the exposure or sequestration of hydrophobic patches, ANS fluorescence will be altered. nih.gov An increase in fluorescence suggests that the ligand stabilizes a conformation with more accessible hydrophobic surfaces, while a decrease implies the opposite. By titrating a protein with a ligand in the presence of ANS, researchers can monitor these conformational changes and derive information about the binding process. For example, studies on the human interleukin-1 receptor antagonist (IL-1ra) used ANS binding to investigate how ligand interactions affect protein stability and conformational states under both native and denaturing conditions. nih.gov

Detection of Changes in Hydrophobicity of Protein Surfaces

8-Anilino-1-naphthalenesulfonic acid (ANS) is a fluorescent probe extensively utilized to characterize the surface hydrophobicity of proteins. nih.govnih.gov In an aqueous solution, free ANS exhibits negligible fluorescence; however, upon binding to hydrophobic regions on a protein's surface, its fluorescence quantum yield dramatically increases, and the emission maximum undergoes a blue shift. researchgate.nettandfonline.com This phenomenon is attributed to the restricted mobility and the nonpolar environment experienced by the ANS molecule when it binds to these hydrophobic patches. nih.gov

The changes in ANS fluorescence serve as a sensitive indicator of conformational changes in proteins that expose or bury hydrophobic clusters. For instance, an enhancement in ANS fluorescence is indicative of the exposure of hydrophobic clusters, a characteristic feature of molten globule states, which are partially folded protein intermediates. nih.govresearchgate.net This property allows researchers to monitor protein unfolding, folding, and misfolding processes. researchgate.net

The equilibrium binding of ANS to proteins can be quantitatively assessed to rank proteins based on their surface hydrophobicity. nih.gov By analyzing the binding isotherms, parameters such as the number of binding sites and the average association constant can be determined, providing a quantitative measure of the protein's surface hydrophobicity. nih.govresearchgate.net It's important to note, however, that both electrostatic and hydrophobic interactions can contribute to the binding of anionic probes like ANS, which can complicate the interpretation of results under certain pH conditions. acs.orgnih.gov

The following table summarizes a study where the surface hydrophobicity of several proteins was ranked based on their interaction with ANS:

Table 1: Ranking of Protein Surface Hydrophobicity by ANS Binding

| Protein | Number of ANS Binding Sites | Relative Surface Hydrophobicity (based on Ka) |

|---|---|---|

| Bacteriorhodopsin | 54 | Highest |

| Bovine Serum Albumin (BSA) | 10 | High |

| Ovalbumin | 3 | Medium-High |

| Porcine Somatotrophin (PST) | 1 | Medium |

| Chicken Egg Lysozyme (B549824) | 2 | Low |

| Bovine Pancreatic Ribonuclease (RNAase) | 1 | Lowest |

Data derived from spectrofluorimetric assessment of protein surface hydrophobicity. nih.govresearchgate.net

Investigations into Protein Aggregation and Amyloid Fibril Formation

ANS is a valuable tool in the study of protein aggregation and the formation of amyloid fibrils, which are associated with a range of neurodegenerative diseases. nih.govtandfonline.com Its ability to bind to exposed hydrophobic surfaces makes it particularly useful for detecting and characterizing aggregated protein species. researchgate.net

During the process of protein aggregation, hydrophobic amino acid residues that are typically buried within the protein's core in its native state become exposed to the solvent. researchgate.net ANS binds to these newly exposed hydrophobic clusters, resulting in a significant increase in its fluorescence intensity. researchgate.netresearchgate.net This property allows for the real-time monitoring of aggregation kinetics. The increase in ANS fluorescence is often used to detect the presence of partially folded intermediates and oligomeric species that are precursors to mature amyloid fibrils. researchgate.netresearchgate.net These early-stage aggregates are often characterized by a high degree of solvent-exposed hydrophobicity. acs.org

Research has demonstrated a striking correlation between the increase in ANS fluorescence and the cytotoxicity of amyloid aggregates. acs.orgacs.org Studies on various amyloidogenic proteins and peptides, including the amyloid-beta peptide associated with Alzheimer's disease, have shown that the protein species exhibiting the highest ANS binding are often the most toxic to cells. acs.orgamazonaws.com This suggests that the exposure of hydrophobic surfaces is a critical and common feature of pathogenic amyloid species. researchgate.netacs.org The peak in ANS fluorescence often corresponds to the presence of prefibrillar oligomers, which are widely considered to be the primary cytotoxic agents in many amyloid-related diseases. acs.org

A study examining different amyloidogenic proteins found a linear correlation between the increase in ANS fluorescence intensity and the increase in toxicity. The slope of this relationship, however, was found to be dependent on the specific amino acid sequence of the protein. acs.org

While ANS is primarily used as a passive probe, some studies suggest it can actively influence the conformation and aggregation of amyloid species. It has been observed that ANS can affect the secondary structure of mature amyloid fibrils. tandfonline.com This effect is thought to be mediated by electrostatic interactions between the negatively charged sulfonate group of the ANS molecule and cationic groups on the surface of the amyloid-forming proteins. tandfonline.com These interactions can induce conformational changes in the fibrils. tandfonline.com

Furthermore, this interaction can lead to a weakening of the repulsion between positively charged fibrils, which may promote their clustering or "clusterization". tandfonline.com This indicates that the binding of ANS is not solely a hydrophobic interaction but can also involve electrostatic components that modulate the higher-order assembly of amyloid structures.

Given that ANS can influence the structure and aggregation of the very species it is intended to detect, caution is warranted when interpreting results from amyloid studies using this probe. tandfonline.com The potential for ANS to induce partial unfolding or conformational tightening in proteins means that it may not always be a simple reporter of the pre-existing state. nih.govnih.gov

It is also important to recognize that while ANS is a useful marker for exposed hydrophobicity, its fluorescence can be present with both intermediate oligomers and mature fibrils. This can sometimes make it challenging to exclusively identify prefibrillar species, and therefore, its use as a sole probe for oligomers should be approached with caution. researchgate.net The interaction of ANS can be complex, involving both hydrophobic and electrostatic forces, which can be influenced by experimental conditions such as pH. tandfonline.comacs.org Therefore, it is often recommended to use ANS in conjunction with other techniques and probes, such as Thioflavin T (ThT), to obtain a more comprehensive understanding of the aggregation process. amazonaws.com

Studies of Protein-Ligand Interactions

ANS is a versatile tool for investigating the binding of ligands to proteins. wikipedia.org These studies often rely on the displacement of ANS from a protein's binding site by a ligand of interest, leading to a decrease in fluorescence that can be monitored to determine binding affinities. nih.gov

This technique is particularly useful when the natural ligand itself does not have suitable spectroscopic properties for direct monitoring of binding. nih.gov In a typical competitive binding assay, the protein is pre-incubated with ANS to establish a baseline fluorescence signal. Upon the addition of a competing ligand, the ligand displaces ANS from the binding sites, causing the ANS molecules to return to the aqueous environment and their fluorescence to be quenched. The extent of this fluorescence decrease is proportional to the amount of ligand bound to the protein.

By titrating the protein-ANS complex with increasing concentrations of the ligand, a binding curve can be generated. From this data, the binding affinity (e.g., the dissociation constant, Kd) of the ligand for the protein can be calculated. nih.gov This approach has been successfully used to estimate the binding affinities of fatty acids to β-lactoglobulin, where the competition between the fatty acids and ANS for the protein's internal binding site was monitored. nih.gov

The interpretation of such experiments relies on a well-characterized interaction between ANS and the protein, including knowledge of the binding sites. nih.gov It is also crucial that the affinity of ANS for the protein is in an appropriate range—strong enough to produce a measurable signal, but weak enough to be displaced by the ligand under investigation. nih.gov

Identification of Ligand Binding Pockets

The fluorescence properties of ANS make it an effective tool for identifying and characterizing ligand binding pockets on proteins. When ANS binds to hydrophobic cavities or solvent-exposed nonpolar regions on a protein, its fluorescence quantum yield increases significantly. pnas.orgresearchgate.net This change in fluorescence can be monitored to detect the presence of potential binding sites.

The interaction is not solely based on hydrophobicity. Studies have shown that ANS binding is often driven by an initial ion-pair formation between the negatively charged sulfonate group of ANS and positively charged amino acid residues, such as arginine and lysine, on the protein surface. nih.govmdpi.comarvojournals.org Following this electrostatic interaction, the anilinonaphthalene core of the ANS molecule can bind to nearby hydrophobic pockets. nih.gov This dual nature of interaction allows ANS to identify binding sites that have both cationic and hydrophobic characteristics.

For instance, in the enzyme MurA, crystallographic studies have revealed that ANS binds to a solvent-exposed region, inducing a significant conformational change to create a specific binding pocket. pnas.org The probe is sandwiched between key residues, including Arg-91, demonstrating the importance of both electrostatic and hydrophobic interactions in defining the binding site. pnas.org The ability of ANS to bind to both buried hydrophobic sites and external, solvent-exposed sites makes it a versatile probe for mapping a variety of ligand-binding pockets on proteins. nih.govnih.gov

Analysis of Binding Mechanisms and Affinities

ANS is instrumental in elucidating the mechanisms and affinities of ligand-protein interactions. The binding of ANS itself can be quantified by monitoring the increase in fluorescence intensity as a function of protein or ANS concentration. mdpi.com By fitting these titration data to binding models, researchers can determine key parameters such as the dissociation constant (Kd), which is a measure of binding affinity. pnas.org

For example, fluorescence spectroscopy of ANS binding to the enzyme MurA yielded a dissociation constant of 40.8 ± 3.3 μM. pnas.org Similarly, studies on bovine serum albumin (BSA) and lysozyme have used ANS fluorescence to estimate binding constants, revealing high affinity for BSA and more gradual binding for lysozyme. mdpi.comnih.gov

The primary driving force for ANS binding to many proteins is considered to be the ion-pair formation between its sulfonate group and cationic protein residues. mdpi.com However, for high-affinity binding (Kd < 1mM), complementary interactions like van der Waals forces are also significant. nih.govnih.gov Isothermal titration calorimetry (ITC) is another powerful technique used alongside fluorescence to characterize the thermodynamics of ANS binding, providing information on enthalpy (ΔH) and entropy (ΔS) changes. researchgate.net For rat class Mu GST M1-1, ITC studies revealed that ANS binding is both enthalpically and entropically driven, indicating that the interaction is primarily hydrophobic in origin for this specific protein. researchgate.net

The following table summarizes the dissociation constants of ANS with various proteins, illustrating the range of binding affinities.

| Protein | Dissociation Constant (Kd) | Method |

| MurA | 40.8 ± 3.3 μM | Fluorescence Spectroscopy |

| Adipocyte Lipid-Binding Protein (ALBP) | 410 nM | Fluorescence Spectroscopy |

| Keratinocyte Lipid-Binding Protein (KLBP) | 530 nM | Fluorescence Spectroscopy |

| Cellular Retinol-Binding Protein (CRBP) | 7.7 μM | Fluorescence Spectroscopy |

| Poly-Arginine | ~1.7 mM | Fluorescence Spectroscopy |

| Poly-Lysine | ~2.6 mM | Fluorescence Spectroscopy |

This table presents data from various studies to illustrate the application of ANS in determining binding affinities. pnas.orgarvojournals.orgnih.gov

Displacement Studies (e.g., Fatty Acid Displacement)

ANS is frequently used in competitive binding assays, also known as displacement studies, to determine the binding affinities of non-fluorescent ligands. researchgate.netacs.org In this experimental setup, a protein is first saturated with ANS, resulting in a high fluorescence signal. A competing ligand is then introduced into the solution. If the new ligand binds to the same site as ANS, it will displace the ANS molecules, leading to a decrease in fluorescence intensity as the displaced ANS returns to the aqueous environment. nih.gov

This method is particularly useful for studying the binding of ligands to hydrophobic pockets within proteins. researchgate.net Fatty acid displacement is a common application of this technique. For example, the ability of oleic acid and arachidonic acid to displace ANS from the adipocyte lipid-binding protein (ALBP) has been quantified, yielding apparent inhibitor constants (Ki) of 134 nM for both. nih.gov This demonstrated their high affinity for the protein's binding cavity. In contrast, all-trans-retinoic acid showed a sevenfold lower affinity. nih.gov

These displacement assays provide a straightforward method to screen for and characterize the binding of various molecules, including potential drug candidates or natural ligands. researchgate.net The reduction in ANS fluorescence serves as a direct indicator of competitive binding, allowing for the determination of the competitor's binding affinity. nih.govnih.gov

The table below shows the results of a fatty acid displacement study with Adipocyte Lipid-Binding Protein (ALBP).

| Competing Ligand | Apparent Inhibitor Constant (Ki) |

| Oleic acid | 134 nM |

| Arachidonic acid | 134 nM |

| all-trans-Retinoic acid | 870 nM |

Data from a study demonstrating the use of ANS displacement to quantify the binding affinity of different fatty acids to ALBP. nih.gov

Enzyme Structure-Function Relationships

The catalytic function of enzymes is intrinsically linked to their three-dimensional structure and dynamic conformational changes. numberanalytics.comnumberanalytics.com ANS serves as a sensitive probe for monitoring these structural alterations, thereby providing insights into enzyme mechanisms.

Sensing Conformational Changes during Catalysis

Many enzymes undergo conformational changes as they bind to substrates, transition through catalytic steps, and release products. pnas.orgacs.org These structural shifts can involve large domain movements or subtle rearrangements of the active site. pnas.orgpnas.org Because ANS fluorescence is highly sensitive to the polarity of its environment, it can detect the exposure of hydrophobic surfaces that may occur during these catalytic conformational changes. wikipedia.orgnist.gov

A prime example is the study of MurA, an essential enzyme in bacterial cell wall synthesis. pnas.org The binding of ANS to MurA induces a major restructuring of a loop region, creating a specific binding site. The substrate binding process in MurA also involves significant movements of this same loop. This makes ANS an excellent sensor for the conformational changes that occur during the enzyme's catalytic cycle. The changes in ANS fluorescence can be used to monitor the induced-fit mechanism of the enzyme, where the protein structure adapts upon ligand binding. pnas.org By tracking these fluorescence changes, researchers can gain a deeper understanding of the relationship between an enzyme's structural dynamics and its catalytic function. pnas.orgnih.gov

Secondary Structure Inducement

Beyond its role as a passive probe, ANS can actively influence the secondary structure of certain polypeptides. This property is particularly evident in its interactions with polyamino acids that are rich in basic residues.

Random Coil to Alpha-Helix Transition in Polyamino Acids (e.g., Poly-Arginine)

Studies have shown that ANS can induce a conformational transition in polyamino acids like poly-L-arginine and poly-L-lysine from a random coil to an α-helical structure. nih.govarvojournals.org In an aqueous solution, the positively charged side chains of these polyamino acids cause electrostatic repulsion, which favors a disordered random coil conformation. nih.gov

The binding of ANS initiates an ion-pairing interaction between its negatively charged sulfonate group and the positively charged guanidinium groups of arginine (or amino groups of lysine). nih.govarvojournals.orgnih.gov This interaction effectively neutralizes the positive charges on the polypeptide side chains, reducing the electrostatic repulsion between them. With the repulsive forces diminished, the polypeptide backbone is free to adopt a more ordered conformation, specifically an α-helix. nih.gov This transition can be monitored using circular dichroism (CD) spectroscopy, which shows the characteristic minima at 207 and 223 nm for α-helical structures upon the addition of ANS to a solution of poly-arginine. arvojournals.org This induced secondary structure formation highlights a direct role of ANS in modulating polypeptide conformation. nih.govarvojournals.org

Applications of Ans in Membrane Biology Research

Investigation of Biological Membranes

ANS is a valuable tool for probing the general properties of biological membranes. nih.gov Its ability to permeate mitochondrial membranes makes it particularly useful for studying these organelles. wikipedia.org When salts are added to membrane fragment suspensions containing ANS, an increase in fluorescence is observed, which is caused by increased binding of the probe to the membrane. scilit.com This phenomenon allows for the study of ion association equilibria with membranes. scilit.com

The interaction of ANS with membranes is primarily electrostatic, with the anionic sulfonate group of ANS binding to the positively charged headgroups of phospholipids. nih.gov This interaction is crucial for its function as a membrane probe. Researchers have utilized ANS to monitor protein binding to liposomes, which serve as simplified models of cell membranes. nih.gov Changes in ANS fluorescence can indicate competition between the probe and a protein for the same binding sites on the membrane surface. nih.gov

Structure and Dynamics of Lipid Bilayers

The fluorescence characteristics of ANS are highly dependent on the physical state of the lipid bilayer. The probe's emission spectrum and intensity can provide insights into the fluidity and packing of the lipid acyl chains. For instance, changes in the lipid composition or temperature that alter the bilayer's physical properties will be reflected in the fluorescence of membrane-bound ANS.

Molecular dynamics simulations have been employed to understand the behavior of fluorescent probes like ANS within lipid bilayers, providing detailed atomic-scale information on their location, orientation, and the extent of perturbation they induce on the host lipid structure. nih.gov While specific studies detailing extensive use of ANS for lipid dynamics are not as common as for probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), the principles of its environment-sensitive fluorescence are applicable. The binding of ANS to the membrane interface, near the polar headgroups, makes it sensitive to changes in hydration and polarity in this region, which are indicative of the bilayer's structural and dynamic state. nih.gov

Membrane Protein Research

ANS is a powerful tool in the study of membrane proteins, which are notoriously difficult to investigate due to their hydrophobic nature. researchgate.netnih.govnih.govacs.orgresearchgate.netsigmaaldrich.com Its applications range from identifying binding sites to monitoring conformational changes during solubilization and stabilization.

A key application of ANS in membrane protein research is the identification and characterization of exposed hydrophobic patches on their surfaces. researchgate.net These hydrophobic sites are often involved in protein-protein interactions or binding of ligands and substrates. researchgate.netquora.com The binding of ANS to these nonpolar regions results in a significant enhancement of its fluorescence, allowing for their detection. wikipedia.org

The interaction between ANS and a protein can be quantified by determining the dissociation constant (Kd) from fluorescence titration experiments. For example, the binding of ANS to the enzyme MurA, a target for antibiotics, was characterized by a dissociation constant of 40.8 ± 3.3 μM. pnas.org This binding induces a conformational change in the protein, creating a specific binding site for the probe. pnas.org

Table 1: Dissociation Constants of ANS Binding to Selected Proteins

| Protein | Dissociation Constant (Kd) | Method |

| MurA | 40.8 ± 3.3 µM | Fluorescence Spectroscopy |

This table is for illustrative purposes and includes data for a soluble protein to demonstrate the principle of Kd determination with ANS, a technique also applicable to membrane proteins.

The study of membrane proteins often requires their extraction from the native lipid bilayer and stabilization in solution using detergents. sigmaaldrich.comnumberanalytics.com Detergents are amphipathic molecules that form micelles in aqueous solutions, providing a hydrophobic environment that can solubilize membrane proteins. cusabio.comnih.gov The process of solubilization involves the replacement of the native lipids surrounding the protein with detergent molecules, forming a protein-detergent complex. sigmaaldrich.com

ANS can be used to monitor this process and assess the stability of the solubilized membrane protein. The fluorescence of ANS will change as the protein transitions from the lipid bilayer to the detergent micelle, reflecting the different hydrophobic environments. The stability of the protein-detergent complex is crucial for subsequent structural and functional studies. nih.gov Different detergents can have varying effects on protein stability, and ANS fluorescence can be a useful tool to screen for optimal detergent conditions. nih.govmdpi.com For example, a decrease in ANS fluorescence might indicate that the detergent is causing the protein to unfold and lose its hydrophobic binding sites.

Table 2: Common Detergents Used for Membrane Protein Solubilization

| Detergent | Type | Critical Micelle Concentration (CMC) |

| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | ~0.15 mM |

| n-Octyl-β-D-glucopyranoside (OG) | Non-ionic | ~20-25 mM |

| Sodium dodecyl sulfate (B86663) (SDS) | Anionic | ~7-10 mM |

This table provides examples of detergents commonly used in membrane protein research. The choice of detergent is critical for maintaining the protein's native structure and function. nih.gov

Ans in Colloidal and Supramolecular Systems

Micelle Formation Studies

The amphiphilic nature of ANS, possessing a hydrophobic anilinonaphthalene group and a charged sulfonate group, allows it to interact with and partition into the hydrophobic cores of micelles. researchgate.netresearchgate.net This interaction leads to significant changes in its fluorescence, which can be harnessed to study various aspects of micelle formation and structure.

The critical micelle concentration (CMC) is a fundamental property of surfactants, defining the concentration threshold above which micelles spontaneously form. chemistryviews.org Fluorescence spectroscopy using probes like ANS is a sensitive method for determining the CMC. researchgate.netresearchgate.net